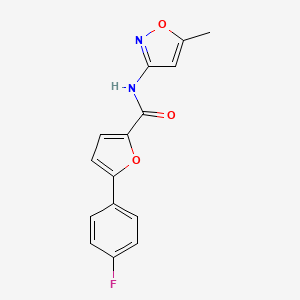![molecular formula C28H32N2O8 B12129239 1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12129239.png)
1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Diméthylamino)propyl]-3-hydroxy-4-[(7-méthoxybenzo[d]furanne-2-yl)carbonyl]-5-(3,4,5-triméthoxyphényl)-3-pyrrolin-2-one est un composé organique complexe doté d'une structure unique qui combine plusieurs groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-[3-(Diméthylamino)propyl]-3-hydroxy-4-[(7-méthoxybenzo[d]furanne-2-yl)carbonyl]-5-(3,4,5-triméthoxyphényl)-3-pyrrolin-2-one implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation de la structure de base de la pyrrolin-2-one, suivie de l'introduction du groupe diméthylaminopropyl, du groupe hydroxyle et des substituants méthoxybenzo[d]furanne-2-yl et triméthoxyphényl. Chaque étape nécessite des réactifs et des conditions spécifiques, tels que des catalyseurs, des solvants et un contrôle de la température, pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé impliquerait la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour de plus grands volumes, la garantie d'un contrôle qualité cohérent et la mise en œuvre de techniques de purification efficaces. La production industrielle peut également impliquer l'utilisation de réacteurs automatisés et de systèmes à flux continu pour améliorer l'efficacité et réduire les coûts.
Analyse Des Réactions Chimiques
Types de réactions
1-[3-(Diméthylamino)propyl]-3-hydroxy-4-[(7-méthoxybenzo[d]furanne-2-yl)carbonyl]-5-(3,4,5-triméthoxyphényl)-3-pyrrolin-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un groupe carbonyle.
Réduction : Les groupes carbonyles peuvent être réduits en alcools ou en amines.
Substitution : Le groupe diméthylamino peut être substitué par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.
Réduction : Des réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Des nucléophiles tels que des halogénures, des amines ou des thiols en conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle produirait une cétone ou un aldéhyde, tandis que la réduction des groupes carbonyles produirait des alcools ou des amines.
Applications de la recherche scientifique
1-[3-(Diméthylamino)propyl]-3-hydroxy-4-[(7-méthoxybenzo[d]furanne-2-yl)carbonyl]-5-(3,4,5-triméthoxyphényl)-3-pyrrolin-2-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels, tels que ses propriétés anti-inflammatoires ou analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme par lequel 1-[3-(Diméthylamino)propyl]-3-hydroxy-4-[(7-méthoxybenzo[d]furanne-2-yl)carbonyl]-5-(3,4,5-triméthoxyphényl)-3-pyrrolin-2-one exerce ses effets implique des interactions avec des cibles et des voies moléculaires spécifiques. Celles-ci peuvent inclure la liaison à des enzymes ou à des récepteurs, la modulation des voies de transduction du signal ou la modification de l'expression génique. Le mécanisme exact dépend de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which 1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-[3-(Diméthylamino)propyl]-3-hydroxy-4-[(7-méthoxybenzo[d]furanne-2-yl)carbonyl]-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one
- 3-(Diméthylamino)-1-propylamine
Unicité
1-[3-(Diméthylamino)propyl]-3-hydroxy-4-[(7-méthoxybenzo[d]furanne-2-yl)carbonyl]-5-(3,4,5-triméthoxyphényl)-3-pyrrolin-2-one est unique en raison de sa combinaison de groupes fonctionnels et de sa complexité structurale. Cette unicité lui permet d'interagir avec une large gamme de cibles moléculaires et d'exhiber des activités biologiques diverses, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C28H32N2O8 |
|---|---|
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
1-[3-(dimethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C28H32N2O8/c1-29(2)11-8-12-30-23(17-14-20(35-4)27(37-6)21(15-17)36-5)22(25(32)28(30)33)24(31)19-13-16-9-7-10-18(34-3)26(16)38-19/h7,9-10,13-15,23,32H,8,11-12H2,1-6H3 |
Clé InChI |
XLBZWORDSKSIKO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC(=C(C(=C4)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-hexyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129160.png)

![1-(4-Methoxyphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B12129175.png)

![1-butyl-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12129192.png)

![2-(2-{[(Thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B12129205.png)
![(5Z)-3-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129206.png)
![2-amino-1-(4-bromophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129207.png)





